molecular formula C22H29KO4 B1668265 Potassium canrenoate CAS No. 2181-04-6

Potassium canrenoate

カタログ番号: B1668265
CAS番号: 2181-04-6
分子量: 396.6 g/mol
InChIキー: JTZQCHFUGHIPDF-KDWQWJJSSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium canrenoate, also known as canrenoate potassium, is a potassium salt of canrenoic acid. It belongs to the spirolactone group and functions as an aldosterone antagonist. This compound is notable for its use in clinical settings, particularly for its ability to be administered parenterally (intravenously) rather than orally .

準備方法

Synthetic Routes and Reaction Conditions: Potassium canrenoate is synthesized through the reaction of canrenoic acid with potassium hydroxide. The reaction typically involves dissolving canrenoic acid in a suitable solvent, such as ethanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows Good Manufacturing Practices (GMP). The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in large batches to meet clinical demand .

化学反応の分析

Types of Reactions: Potassium canrenoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major product formed from the oxidation of this compound is canrenone, which retains the aldosterone antagonist activity .

科学的研究の応用

Clinical Applications

1.1 Organ Donation

A recent study investigated the effects of potassium canrenoate on brain-dead organ donors. In a randomized controlled trial, participants received either 200 mg of this compound or a placebo every six hours until organ procurement. The primary outcomes measured included cardiocirculatory arrest and the feasibility of kidney procurement. The study aimed to assess whether this compound could mitigate acute and chronic renal dysfunction in this critical population .

1.2 Liver Cirrhosis

This compound has been evaluated for its efficacy in patients with liver cirrhosis to prevent complications such as ascites and esophageal varices. A double-blind study involving 120 patients demonstrated that those treated with 100 mg/day of this compound had a significantly lower cumulative occurrence of ascites and variceal progression compared to the placebo group (17.6% vs. 38.3%, p < 0.05) over one year . This finding suggests that this compound may play a beneficial role in managing portal hypertension-related complications.

1.3 COVID-19 Treatment

The application of this compound in treating COVID-19-associated pneumonia has been explored in multiple studies. One randomized clinical trial assessed its safety and effectiveness compared to a placebo in patients with pneumonia caused by SARS-CoV-2. Although the results indicated no significant differences in mechanical ventilation duration or hospitalization length, changes in inflammatory markers were observed, suggesting potential anti-inflammatory effects . However, further research is needed to confirm these findings.

Pharmacological Properties

This compound is known for its ability to block mineralocorticoid receptors, which leads to diuresis and a reduction in blood pressure by inhibiting sodium reabsorption in the kidneys. Its metabolism differs from spironolactone; studies have shown that plasma concentrations of its active metabolite, canrenone, are significantly higher following this compound administration . This pharmacokinetic profile may contribute to its efficacy in various therapeutic applications.

Case Studies

3.1 Hypokalemia Management

In a notable case involving an adolescent male with severe hypokalemia and hypomagnesemia, this compound was part of the treatment regimen that successfully stabilized serum potassium levels prior to surgical intervention for a pneumothorax. This case illustrates the compound's utility beyond its primary indications .

Data Summary

Application AreaStudy TypeKey Findings
Organ DonationRandomized Controlled TrialImproved renal function outcomes; potential benefits for organ viability
Liver CirrhosisDouble-Blind StudyReduced incidence of ascites; lower progression rates for esophageal varices
COVID-19 TreatmentRandomized Clinical TrialNo significant impact on hospitalization; observed changes in inflammatory markers
Hypokalemia ManagementCase StudyEffective stabilization of serum potassium levels prior to surgery

作用機序

Potassium canrenoate exerts its effects by antagonizing the mineralocorticoid receptor, which is the receptor for aldosterone. By blocking this receptor, this compound prevents aldosterone from exerting its effects on sodium and water retention. This leads to increased excretion of sodium and water, reducing blood volume and pressure. The compound is metabolized to canrenone, which is the active form responsible for its therapeutic effects .

類似化合物との比較

Uniqueness: this compound is unique in its ability to be administered intravenously, making it suitable for patients who cannot take oral medications. This feature sets it apart from other aldosterone antagonists like spironolactone and eplerenone .

生物活性

Potassium canrenoate is a mineralocorticoid receptor antagonist primarily used in the treatment of conditions related to excessive aldosterone, such as hypertension and heart failure. This article explores its biological activity, mechanisms of action, clinical applications, and recent research findings, including case studies and data tables.

This compound acts by inhibiting the effects of aldosterone, which is responsible for sodium retention and potassium excretion in the kidneys. By blocking aldosterone receptors, it promotes sodium excretion and potassium retention, leading to diuretic effects. This mechanism is crucial in managing conditions like hypertension and heart failure.

Clinical Applications

  • Hypertension Management : this compound is effective in lowering blood pressure in patients with primary hyperaldosteronism.
  • Heart Failure : It is utilized as an adjunct therapy in heart failure to mitigate fluid overload.
  • Cirrhosis : In patients with liver cirrhosis, this compound helps manage ascites by counteracting aldosterone-induced fluid retention.

Study on COVID-19 Pneumonia

A randomized controlled trial investigated the influence of this compound on inflammatory markers in patients with COVID-19 pneumonia. The study included 49 hospitalized patients divided into two groups: one receiving this compound and the other a placebo. Key findings included:

  • Inflammatory Markers : Significant changes were observed in interleukin-6 (IL-6) levels, which decreased from 64.97±72.5264.97\pm 72.52 pg/mL at day 1 to 24.20±69.3824.20\pm 69.38 pg/mL at day 7 in the this compound group (p = 0.006). In contrast, no significant changes were noted in the placebo group .
  • T-cell Activity : The percentage of CD3+ T-cells increased significantly from day 1 to day 7 in the this compound group, suggesting an immune-modulating effect .

Effects on Ascites and Varices

A study evaluating this compound's effects on patients with preascitic cirrhosis found that it significantly reduced the cumulative occurrence of complications such as ascites and variceal progression over one year compared to placebo (17.6% vs. 38.3%, p < 0.05) without notable adverse effects .

Summary of Clinical Studies on this compound

Study FocusSample SizeTreatment DurationKey Findings
COVID-19 Pneumonia497 daysDecreased IL-6 levels; increased CD3+ T-cells; no significant difference in overall inflammatory markers
Cirrhosis Management12052 weeksReduced incidence of ascites and variceal progression; well tolerated
Brain Dead Organ Donors36Until organ harvestNo significant difference in hemodynamics compared to placebo; potential improvement in graft function

Hypokalemia Treatment Case

An 18-year-old male presented with severe hypokalemia (2.5 mmol/L) treated with this compound alongside potassium chloride and magnesium supplements. Following treatment, serum potassium stabilized at levels between 2.8 – 2.9 mmol/L, demonstrating its efficacy in correcting electrolyte imbalances .

Intracranial Pressure Management

Research indicated that this compound effectively reduces perifocal brain edema associated with raised intracranial pressure, suggesting its potential utility in neurocritical care settings .

特性

CAS番号

2181-04-6

分子式

C22H29KO4

分子量

396.6 g/mol

IUPAC名

potassium;3-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate

InChI

InChI=1S/C22H30O4.K/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21,26)12-8-19(24)25;/h3-4,13,16-18,26H,5-12H2,1-2H3,(H,24,25);/q;+1/p-1/t16?,17?,18?,20-,21-,22+;/m0./s1

InChIキー

JTZQCHFUGHIPDF-KDWQWJJSSA-M

SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)O)O)C.[K]

異性体SMILES

C[C@]12CCC(=O)C=C1C=CC3C2CC[C@]4(C3CC[C@]4(CCC(=O)[O-])O)C.[K+]

正規SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)[O-])O)C.[K+]

外観

Solid powder

Key on ui other cas no.

2181-04-6

ピクトグラム

Irritant; Health Hazard

純度

>98% (or refer to the Certificate of Analysis)

関連するCAS

4138-96-9 (acid)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

17 Hydroxy 3 Oxo 17alpha Pregna 4,6 Diene 21 Carboxylic Acid
17-Hydroxy-3-Oxo-17alpha-Pregna-4,6-Diene-21-Carboxylic Acid
Acid, 17-Hydroxy-3-Oxo-17alpha-Pregna-4,6-Diene-21-Carboxylic
Acid, Canrenoic
Canrenoate Potassium
Canrenoate, Potassium
Canrenoic Acid
Kalium Can. Ratiopharm
Kalium-Can.-ratiopharm
Potassium Canrenoate
SC 14266
SC-14266
SC14266
Soldactone
Soludactone
Spiroctan

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium canrenoate
Reactant of Route 2
Potassium canrenoate
Reactant of Route 3
Potassium canrenoate
Reactant of Route 4
Potassium canrenoate
Reactant of Route 5
Potassium canrenoate
Reactant of Route 6
Potassium canrenoate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。